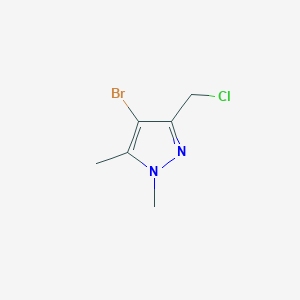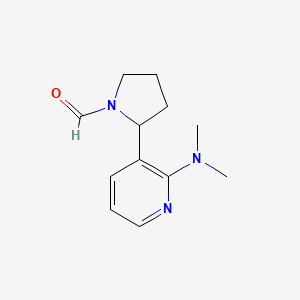
2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring, with a dimethylamino group attached to the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of N-substituted piperidines, which undergoes a domino process including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and the dimethylamino group may play crucial roles in binding to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A versatile scaffold used in the synthesis of bioactive molecules.
Pyrrolidine-2,5-dione: Known for its biological activities and used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant biological relevance.
Uniqueness: 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the pyrrolidine and pyridine rings, along with the dimethylamino group. This combination of functional groups provides a distinct chemical profile, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-14(2)12-10(5-3-7-13-12)11-6-4-8-15(11)9-16/h3,5,7,9,11H,4,6,8H2,1-2H3 |
Clé InChI |
CZZQBGKJMKRJSP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC=N1)C2CCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


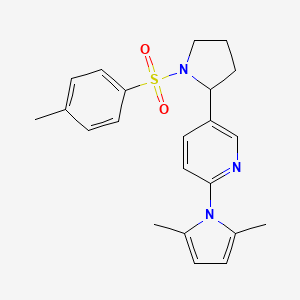
![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
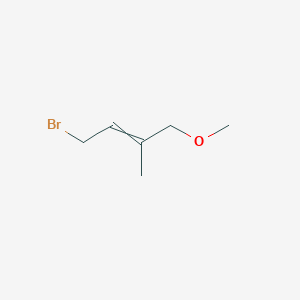
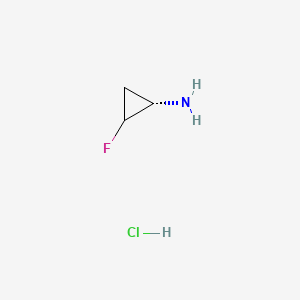

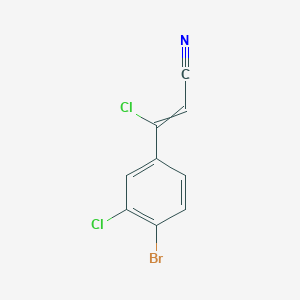
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)
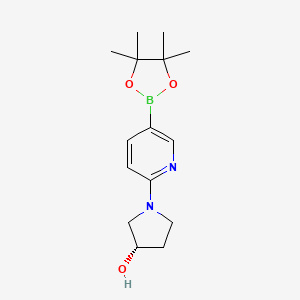
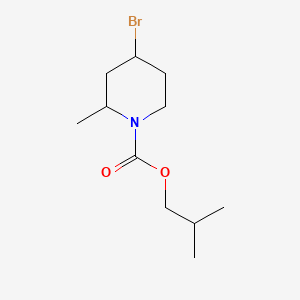
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
